5-isoxazol-5-yl-2H-pyrazol-3-ylamine
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Overview
Description
5-isoxazol-5-yl-2H-pyrazol-3-ylamine is a heterocyclic compound that contains both isoxazole and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of an oxime with an alkyne in the presence of an oxidizing agent such as sodium hypochlorite and triethylamine . This reaction proceeds via the in situ generation of a nitrile oxide intermediate, which then undergoes a (3 + 2) cycloaddition to form the isoxazole ring .
Industrial Production Methods
the principles of green chemistry and eco-friendly synthetic strategies are often employed to minimize waste and reduce the use of toxic reagents .
Chemical Reactions Analysis
Types of Reactions
5-isoxazol-5-yl-2H-pyrazol-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or isoxazole rings .
Scientific Research Applications
5-isoxazol-5-yl-2H-pyrazol-3-ylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant molecules
Mechanism of Action
The mechanism of action of 5-isoxazol-5-yl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-phenylisoxazole-3-carboxylate
- 3-hydroxy-5-(isoxazol-5-yl)pyridine
- 3-phenyl-5-(1H-pyrazol-3-yl)isoxazole
Uniqueness
5-isoxazol-5-yl-2H-pyrazol-3-ylamine is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C6H6N4O |
---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
5-(1,2-oxazol-5-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C6H6N4O/c7-6-3-4(9-10-6)5-1-2-8-11-5/h1-3H,(H3,7,9,10) |
InChI Key |
RVXWHTQDFDJXAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1)C2=CC(=NN2)N |
Origin of Product |
United States |
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